8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione
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Overview
Description
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline scaffold.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the quinoline core followed by selective functionalization. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-5,6-dione derivatives.
Reduction: The quinoline core can be reduced to form hydroquinoline derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (tBuOOH) in the presence of iron catalysts.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-5,6-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in developing new antibiotics.
Medicine: Potential anticancer and antiviral properties, contributing to drug discovery and development.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of microbial growth by disrupting cell wall synthesis, induction of apoptosis in cancer cells, and inhibition of viral replication
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial activities.
8-Hydroxy-5-quinolinesulfonic acid: Exhibits similar biological activities
Uniqueness: The presence of the phenylbutyl group at position 7 provides additional hydrophobic interactions, improving its efficacy as a therapeutic agent .
Properties
CAS No. |
35073-62-2 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione |
InChI |
InChI=1S/C19H17NO3/c21-17-15(10-5-4-9-13-7-2-1-3-8-13)19(23)18(22)14-11-6-12-20-16(14)17/h1-3,6-8,11-12,21H,4-5,9-10H2 |
InChI Key |
JWEPBAQSBDGMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O |
Origin of Product |
United States |
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